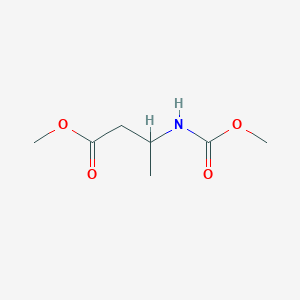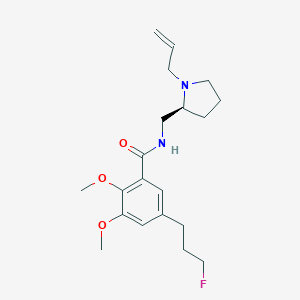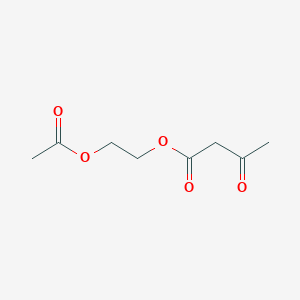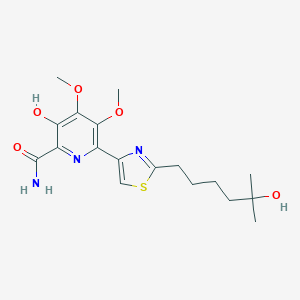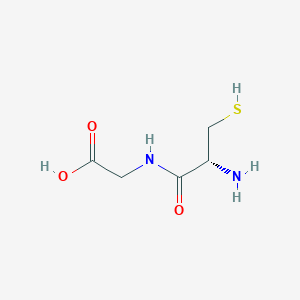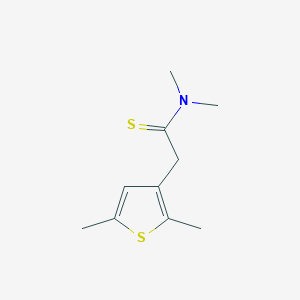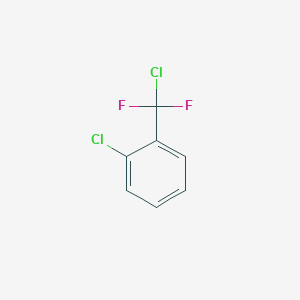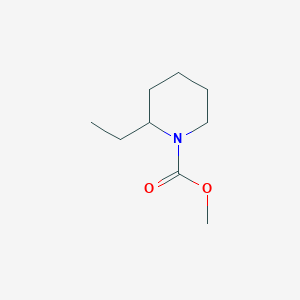
Tetramethylene bis(2,2,2-trifluoroethanesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfur-nitrogen compounds and fluorosulfonyl derivatives offers insights into the synthetic routes that might be applied to tetramethylene bis(2,2,2-trifluoroethanesulfonate). For example, Haas et al. (1996) detailed the synthesis of acyclic (fluorosulfonyl)- or ((trifluoromethyl)sulfonyl)-nitrogen derivatives, highlighting methods that could be relevant for synthesizing compounds with similar trifluoromethylsulfonyl groups (Haas et al., 1996).
Molecular Structure Analysis
The molecular structure of related compounds, such as bis(trifluoromethyl)trisulfane and bis(trifluoromethyl)tetrasulfane, has been elucidated through spectroscopic data and gas-phase structures, providing a basis for understanding the structural characteristics of tetramethylene bis(2,2,2-trifluoroethanesulfonate) (Gaensslen et al., 1992).
Chemical Reactions and Properties
The reactivity and properties of compounds containing the trifluoromethanesulfonyl group have been explored in various studies. For instance, the synthesis and reactions of silanes containing two triflate groups by Matyjaszewski and Chen (1988) could shed light on the chemical behavior of tetramethylene bis(2,2,2-trifluoroethanesulfonate) in different chemical environments (Matyjaszewski & Chen, 1988).
Physical Properties Analysis
The physical properties of compounds similar to tetramethylene bis(2,2,2-trifluoroethanesulfonate) can be inferred from studies like that of Fujii et al. (2006), which examined the conformational equilibrium of bis(trifluoromethanesulfonyl) imide anion in ionic liquids. Such research helps in understanding the solubility, phase behavior, and thermal properties of these compounds (Fujii et al., 2006).
Chemical Properties Analysis
Investigations into the chemical properties of tetramethylene bis(2,2,2-trifluoroethanesulfonate) can draw from studies on related sulfonate compounds. For example, the work by Taraba and Ẑák (2004) on the polysulfonylamines and their synthesis and crystal structures provides valuable insights into the reactivity and stability of sulfonamide and sulfone groups in similar chemical environments (Taraba & Ẑák, 2004).
Applications De Recherche Scientifique
Tris(2,2’-bipyridyl)ruthenium (II) complex in Electrochemiluminescence (ECL)
- Field : Analytical and Bioanalytical Chemistry .
- Application : The Tris(2,2’-bipyridyl)ruthenium (II) complex is used as a universal reagent for the fabrication of heterogeneous electrochemiluminescence platforms .
- Method : The complex is used as a luminophore in ECL, which enhances the rate of electron transfer kinetics and offers rapid response time . This is beneficial in point-of-care and clinical applications .
- Results : The use of this complex has translated ECL from a “laboratory curiosity” to a commercial analytical instrument for diagnosis .
Fluorinated Polyimides from 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone
- Field : Polymer Research .
- Application : A new trifluoromethyl-substituted diamine monomer was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol .
- Method : The reaction was carried out in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . Novel fluorinated polyimides were synthesized from the diamine with various aromatic dianhydrides via thermal imidization of poly(amic acid) .
- Results : The resulting polyimide films had strengths at yield of 94–119 MPa, tensile strengths of 90–118 MPa, elongations to break of 10–16%, and initial moduli of 2.0–2.4 GPa . The glass transition temperature (Tg) of these polymers were in the range of 244–297°C .
Propriétés
IUPAC Name |
4-(2,2,2-trifluoroethylsulfonyloxy)butyl 2,2,2-trifluoroethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F6O6S2/c9-7(10,11)5-21(15,16)19-3-1-2-4-20-22(17,18)6-8(12,13)14/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWNBKJYEPYYJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOS(=O)(=O)CC(F)(F)F)COS(=O)(=O)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F6O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922317 |
Source


|
| Record name | Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylene bis(2,2,2-trifluoroethanesulfonate) | |
CAS RN |
117186-54-6 |
Source


|
| Record name | 1,4-Butanediol di-2,2,2-trifluoroethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117186546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

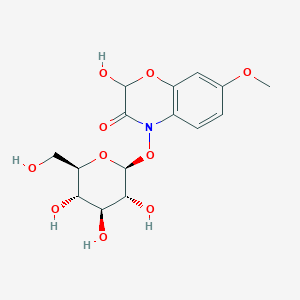
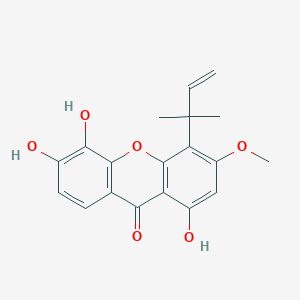
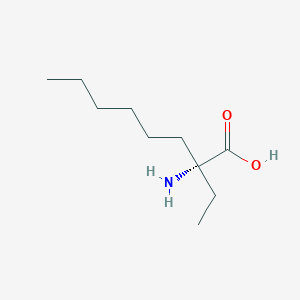
![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)
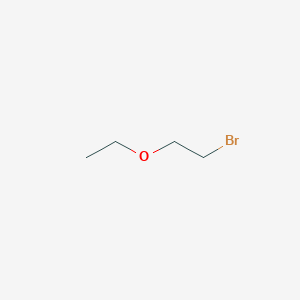
![[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate](/img/structure/B43965.png)
